molecular formula C10H14N2O2 B5104655 3-ethyl-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide

3-ethyl-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide

Cat. No.: B5104655
M. Wt: 194.23 g/mol
InChI Key: OIRUKBOUGSUYNE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-ethyl-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-ethyl-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, antiviral, and anticancer agent. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the development of new materials with unique properties .

Comparison with Similar Compounds

3-ethyl-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide can be compared with other similar compounds such as pyrrolopyrazine derivatives. These compounds also exhibit a wide range of biological activities and are used in various applications. this compound is unique in its specific structure and properties, which may offer distinct advantages in certain applications .

Properties

IUPAC Name

3-ethyl-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-8-7(2)11(13)9-5-4-6-10(9)12(8)14/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRUKBOUGSUYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C2=C([N+]1=O)CCC2)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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